1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted with a 3-ethyl group, a piperazine ring at position 7, and a phenoxypropan-1-one moiety at position 1. The triazolopyrimidine scaffold is a bicyclic heteroaromatic system known for its role in modulating kinase and receptor interactions in medicinal chemistry . The ethyl group enhances metabolic stability, while the piperazine improves solubility and bioavailability. The phenoxypropanone group may contribute to hydrophobic interactions in target binding. Structural elucidation of such compounds often relies on X-ray crystallography using programs like SHELX .
Properties
IUPAC Name |
1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-3-26-18-16(22-23-26)17(20-13-21-18)24-9-11-25(12-10-24)19(27)14(2)28-15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBCGSANILJFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to target the epidermal growth factor receptor (egfr). EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation.
Mode of Action
Compounds with similar structures have been shown to inhibit egfr. They likely bind to the receptor, preventing it from activating downstream signaling pathways that promote cell growth and survival.
Biological Activity
The compound 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic molecule that belongs to the class of triazolo-pyrimidine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and research findings.
The molecular formula of the compound is , with a molecular weight of approximately 396.50 g/mol. The structure features a triazolo-pyrimidine core linked to a piperazine moiety and a phenoxypropanone group, which is critical for its biological interactions.
Anticancer Activity
Recent studies have indicated that triazolo-pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds similar to the one have been evaluated for their effects on various cancer cell lines. The following table summarizes key findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 8.47 ± 0.18 | Inhibition of cell proliferation | |
| Jurkat | Varies | Induction of apoptosis via cell cycle arrest | |
| A549 | 15.00 ± 0.25 | Inhibition of tyrosine kinases |
The compound was found to inhibit cell proliferation effectively in MCF-7 breast cancer cells with an IC50 value of 8.47 µM, suggesting significant cytotoxicity at this concentration. The mechanism involves disrupting normal cell cycle progression, leading to apoptosis.
The proposed mechanism for the anticancer activity includes:
- Inhibition of Tyrosine Kinases : Similar compounds have shown efficacy as tyrosine kinase inhibitors (TKIs), which play a pivotal role in cancer cell signaling pathways .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by altering mitochondrial membrane potential and activating caspases .
Other Biological Activities
Beyond anticancer effects, compounds in the triazolo-pyrimidine class have demonstrated additional biological activities:
Antimicrobial Properties
Research has indicated that triazolo-pyrimidines possess antimicrobial properties against various bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo models. The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability after 72 hours, indicating prolonged exposure enhances its efficacy .
- In Vivo Studies : Animal models treated with similar triazolo-pyrimidine derivatives exhibited reduced tumor growth rates compared to control groups, further supporting their potential as therapeutic agents against cancer .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidine compounds exhibit significant antimicrobial properties. For example:
- In Vitro Studies : Compounds similar to 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one have shown promising antibacterial and antifungal activity against various pathogens including Staphylococcus aureus and Candida albicans .
Antiviral Potential
Studies have explored the antiviral effects of triazolo derivatives against influenza virus polymerase. The compound's ability to disrupt viral RNA-dependent RNA polymerase (RdRP) suggests potential applications in antiviral drug development .
Anticancer Properties
Some triazole-containing compounds have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest . The specific anticancer activity of this compound remains an area for further exploration.
Case Study 1: Synthesis and Characterization
A study synthesized several derivatives based on triazolo[4,5-d]pyrimidine frameworks and evaluated their antimicrobial efficacy using standard methods such as disc diffusion and minimum inhibitory concentration (MIC) assays. Results indicated that certain compounds exhibited superior activity compared to conventional antibiotics .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into the interactions at the molecular level, highlighting the importance of hydrophobic interactions in enhancing biological activity .
Comparison with Similar Compounds
Core Structural Variations
The triazolo[4,5-d]pyrimidine core distinguishes this compound from analogs like pyrazolo[3,4-d]pyrimidines (e.g., compounds 2 and 3 in ). Pyrazolo-pyrimidines exhibit different electronic properties due to the pyrazole ring’s nitrogen arrangement, which affects binding affinity and isomerization behavior . For instance, isomerization of pyrazolo[4,3-e]triazolo[4,3-c]pyrimidines to [1,5-c] isomers under specific conditions highlights the structural sensitivity of these systems .
Substituent Effects
- Piperazine vs. Hydrazine/Amino Groups: The piperazine substituent in the target compound contrasts with hydrazine (compound 3) or amino groups (compound 2) in analogs. Piperazine enhances water solubility and pharmacokinetics, whereas hydrazine groups may confer redox activity or metal-binding properties .
- Phenoxypropanone: This moiety introduces steric bulk and aromaticity, which could increase target selectivity compared to smaller substituents like p-tolyl groups in compound 2 .
Research Findings
- Isomerization Dynamics : Triazolopyrimidines exhibit isomerization tendencies under varying conditions (e.g., pH, temperature), which can alter bioactivity. For example, pyrazolo-triazolopyrimidines in undergo structural rearrangement, suggesting that the target compound’s triazolo[4,5-d] configuration may offer greater stability .
- Crystallographic Analysis : SHELX-based refinement () is critical for resolving subtle structural differences in such heterocycles, which are often indistinguishable via spectroscopic methods alone .
Q & A
Q. What interdisciplinary approaches enhance understanding of structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
